molecular formula C20H19FN4O2 B2794950 2-[4-(4-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 838905-56-9

2-[4-(4-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2794950
CAS No.: 838905-56-9
M. Wt: 366.396
InChI Key: LGPUXWKTSIGZML-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]pyrimidine-3-carbaldehyde family, characterized by a fused bicyclic core with a carbaldehyde group at position 3 and a piperazine substituent at position 2. The 4-fluorophenyl group on the piperazine ring introduces electronic and steric effects that influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c1-14-3-2-8-25-18(14)22-19(17(13-26)20(25)27)24-11-9-23(10-12-24)16-6-4-15(21)5-7-16/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPUXWKTSIGZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical features of the target compound with its analogs:

Compound Substituent on Piperazine/Piperidine Molecular Formula Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Features
2-[4-(4-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde (Target) 4-Fluorophenyl C₂₀H₁₈FN₅O₂ 379.39* 0/5† Enhanced metabolic stability due to fluorine; moderate lipophilicity.
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde 2-Methoxyphenyl C₂₁H₂₁N₅O₃ 391.42 0/6 Methoxy group increases electron density; potential for improved solubility.
2-(4-Benzylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde 4-Benzyl C₂₃H₂₂N₄O₂ 386.45 0/4 Bulkier benzyl group may hinder membrane permeability; higher lipophilicity.
2-(4-Benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde 4-Benzylpiperazine C₂₀H₂₀N₄O₂ 348.40 0/5 Reduced steric hindrance compared to benzylpiperidine; flexible piperazine.
2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-3-[(Z)-thiazolidinone]pyrido[1,2-a]pyrimidine 4-Ethylpiperazine + thiazolidinone C₂₅H₂₇N₇O₂S 489.59 1/6 Thioxo group introduces sulfur-based interactions; increased molecular weight.

*Calculated based on structural similarity to ; †Inferred from .

Structural and Electronic Effects

  • Fluorophenyl vs. Methoxyphenyl (Target vs. Fluorine also improves metabolic stability by resisting oxidative degradation .
  • Benzylpiperazine vs. Benzylpiperidine ( vs. ): The piperazine ring in offers greater conformational flexibility than the piperidine in , which may influence receptor selectivity.

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The benzyl-substituted analogs () exhibit higher logP values compared to the target compound, suggesting slower clearance but possible challenges in bioavailability.
  • Solubility : The methoxyphenyl derivative () may have improved solubility due to polar methoxy groups, whereas the fluorophenyl target compound balances moderate solubility with membrane permeability .

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